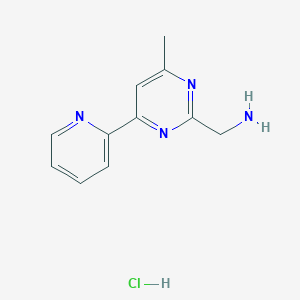

(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound (4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)methanamine hydrochloride is systematically named according to IUPAC guidelines. The parent heterocycle is a pyrimidine ring, with substituents at positions 2, 4, and 6. The methanamine group (-CH2NH2) is attached to position 2, a methyl group (-CH3) to position 4, and a pyridin-2-yl group (a pyridine ring linked via its second carbon) to position 6. The hydrochloride salt form indicates the presence of a protonated amine group coordinated with a chloride counterion.

The CAS Registry Number 1240594-61-9 uniquely identifies this compound in chemical databases. Synonyms include (4-Methyl-6-pyridin-2-ylpyrimidin-2-yl)methanaminium chloride and the research code ABBYPHARMA AP-12-1318. The molecular formula is C11H13ClN4 , with a molecular weight of 236.70 g/mol .

Molecular Geometry and Crystallographic Data

The molecular structure of (4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)methanamine hydrochloride is defined by its SMILES notation :

Cc1cc(nc(n1)CN)c2ccccn2.Cl.

This notation reveals a pyrimidine core (positions 1–6) substituted at C4 with a methyl group, C6 with a pyridin-2-yl group, and C2 with an aminomethyl group. The chloride ion balances the charge on the protonated amine.

The InChIKey OQUPBQRBKWMFNB-UHFFFAOYSA-N provides a unique descriptor for computational studies. While crystallographic data (e.g., space group, unit cell parameters) for this specific compound remain unreported in the literature, analogous pyrimidine-pyridine hybrids exhibit monoclinic or triclinic crystal systems with π-stacking interactions between aromatic rings.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClN4 |

| Molecular Weight (g/mol) | 236.70 |

| Hydrogen Bond Donors | 1 (NH2+) |

| Hydrogen Bond Acceptors | 4 (N atoms) |

Tautomeric and Conformational Dynamics in Solid and Solution States

The pyrimidine ring can exhibit tautomerism , though the presence of electron-withdrawing substituents (e.g., pyridin-2-yl) and the protonated amine in the hydrochloride salt likely stabilize the 2-aminopyrimidine tautomer. In solution, NMR studies of related compounds suggest that the pyridinyl group adopts a planar conformation relative to the pyrimidine ring, minimizing steric hindrance.

The aminomethyl group at position 2 introduces conformational flexibility. In the solid state, the hydrochloride salt’s ionic interactions may restrict rotation around the C2-CH2NH3+ bond, favoring an extended conformation. Computational models of analogous structures predict a dihedral angle of 15–25° between the pyrimidine and pyridine rings, optimizing π-orbital overlap.

Comparative Structural Analysis with Related Pyrimidine-Pyridine Hybrid Systems

Table 2: Structural Comparison with Analogous Compounds

The pyrimidine-pyridine scaffold in (4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)methanamine hydrochloride distinguishes it from pyrazole-pyridine hybrids or tertiary amine derivatives. The methyl group at C4 enhances hydrophobicity compared to unsubstituted analogs, potentially improving membrane permeability in pharmacological contexts.

The pyridin-2-yl group facilitates metal coordination, a feature exploited in catalyst design. In contrast, pyridin-3-yl or pyridin-4-yl isomers exhibit distinct electronic profiles due to varying nitrogen lone-pair orientations.

Eigenschaften

Molekularformel |

C11H13ClN4 |

|---|---|

Molekulargewicht |

236.70 g/mol |

IUPAC-Name |

(4-methyl-6-pyridin-2-ylpyrimidin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C11H12N4.ClH/c1-8-6-10(15-11(7-12)14-8)9-4-2-3-5-13-9;/h2-6H,7,12H2,1H3;1H |

InChI-Schlüssel |

OQUPBQRBKWMFNB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)CN)C2=CC=CC=N2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination

One effective method for synthesizing pyridin-2-yl-methylamine derivatives, which are key intermediates in the preparation of the target compound, is through reductive amination. This method utilizes cyanohydrins as starting materials.

Reagents : Sodium cyanoborohydride or other boron hydrides are typically used as reducing agents.

-

- The reaction is carried out in a methanolic medium, where the reaction mixture is made basic using a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- The reductive amination occurs at room temperature, allowing for the formation of pyridin-2-yl-methylamine derivatives.

This method has been shown to provide high yields and is advantageous due to its simplicity and efficiency.

One-Pot Synthesis

Another approach involves a one-pot synthesis that combines multiple reaction steps into a single process. This method can streamline the synthesis and reduce the time required for purification.

Reagents : Commonly used reagents include diethyl azodicarboxylate (DEAD) and triethylamine.

Substitution Reactions

Substitution reactions are also pivotal in synthesizing (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride.

Reagents : Methyl iodide or other suitable alkyl halides can be used for alkylation.

The following table summarizes various preparation methods along with their respective yields and notable observations:

| Preparation Method | Yield (%) | Key Observations |

|---|---|---|

| Reductive Amination | 75-85 | Efficient with minimal side reactions; room temperature conditions favored. |

| One-Pot Synthesis | 70-80 | Streamlined process; reduced purification time; potential for impurities if not monitored closely. |

| Substitution Reactions | 60-75 | Requires careful control of reaction conditions; potential for side products if excess reagents are used. |

The preparation of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride can be achieved through various synthetic methodologies, each with its advantages and challenges. Reductive amination stands out for its efficiency and yield, while one-pot synthesis offers convenience in laboratory settings. Further research may focus on optimizing these methods to enhance yield and purity while minimizing environmental impact.

Continued exploration into alternative synthetic routes, including greener chemistry approaches, could provide more sustainable methods for producing this compound. Additionally, further studies on the biological activity of synthesized compounds may open new avenues for pharmaceutical applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions.

Key Findings :

-

Chlorination with POCl₃ introduces reactive leaving groups for downstream functionalization .

-

Suzuki coupling enables aryl/heteroaryl group introduction at the pyrimidine C-6 position .

Oxidation Reactions

The amine group and sulfur-containing intermediates undergo oxidation under controlled conditions.

Key Findings :

-

Pyridine N-oxides enhance reactivity for nucleophilic substitutions at the ortho-position .

-

Nitrosation/oxidation sequences convert amines to tetrazines, useful in bioorthogonal chemistry .

Reduction Reactions

Selective reduction of intermediates is critical for stabilizing reactive groups.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C, RT | Aminobenzyl intermediates |

Key Findings :

Cycloaddition Reactions

The pyrimidine scaffold participates in inverse-electron-demand Diels-Alder (IEDDA) reactions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| IEDDA with Alkenes | Strained alkenes (e.g., trans-cyclooctene), RT | Stable bicyclic adducts for bioconjugation |

Key Findings :

-

Tetrazine derivatives of the compound enable rapid, bioorthogonal ligation with applications in chemical biology .

Condensation and Cyclization

The amine group facilitates condensations to form heterocyclic systems.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Pyrazole Formation | 4-Phenyl-1H-pyrazol-5-amines, 3-oxo-3-phenylpropanoate | 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-ones |

Key Findings :

-

Condensation with β-ketoesters generates fused pyrazolopyrimidine systems with enhanced pharmacological profiles .

Acid/Base-Mediated Reactions

The hydrochloride salt undergoes neutralization and subsequent functionalization.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Amine Deprotection | NH₄OH, MeOH, 80°C | Free amine intermediates |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride, particularly against acute myelogenous leukemia (AML). Research indicates that compounds with similar structural motifs exhibit significant antileukemic activity while maintaining low cytotoxicity in non-cancerous cells. For instance, a study demonstrated that a related compound showed an IC50 value of 7.2 nM against AML cells, indicating potent inhibitory effects on cancer cell proliferation without adversely affecting normal cells .

Case Study: In Vivo Efficacy

In a xenograft mouse model of AML, the compound was tested for its efficacy alongside other inhibitors. The findings suggested that it could enhance differentiation in AML cells, providing a promising avenue for further drug development .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme implicated in pyrimidine biosynthesis and associated with various diseases, including cancer and autoimmune disorders. The structure-activity relationship studies have shown that modifications to the core structure can enhance the binding affinity to hDHODH, which is crucial for developing effective inhibitors .

Table 1: Structure-Activity Relationship of Inhibitors

| Compound Structure | IC50 (nM) | Remarks |

|---|---|---|

| MEDS433 | 1.2 | Initial lead compound |

| Compound 4 | 7.2 | Improved potency |

| Brequinar | 249 | Comparison standard |

Antimalarial Properties

Another area of interest is the potential antimalarial activity of compounds derived from the pyrimidine scaffold. Research has indicated that certain derivatives exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The optimization of these compounds could lead to new treatments for malaria, which remains a global health challenge .

Synthetic Pathways and Derivative Development

The synthesis of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride involves several chemical transformations that can be optimized for better yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives, which can be tailored for specific biological activities .

Table 2: Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Key Steps |

|---|---|---|

| Method A: Reaction with organolithium | 95 | High yield through optimized conditions |

| Method B: Grignard reagent approach | Variable | Less consistent results due to side reactions |

Wirkmechanismus

The mechanism of action of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved in this mechanism include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Insights:

- The pyridin-2-yl group introduces a secondary aromatic system, enabling π-π stacking interactions absent in simpler analogs like pyrimidin-2-ylmethanamine . Halogen vs. Methyl: Compared to the 6-chloropyridine derivative , the target’s pyridine substitution (methyl and pyridyl) reduces electron-withdrawing effects, favoring nucleophilic interactions. Trifluoromethyl Substitution: The CF₃ group in compound 4 increases metabolic stability and electronegativity, which could enhance target selectivity but reduce solubility relative to the methyl group in the target compound.

Salt Form and Solubility :

- However, this complexity may compromise synthetic accessibility.

Research Findings and Implications

- Synthetic Challenges : The trifluoromethyl derivative requires specialized fluorination techniques, whereas the target compound’s methyl and pyridyl groups are synthetically accessible via cross-coupling reactions.

- Structure-Activity Relationships (SAR) :

- Ethylamine analogs (compound 1 ) may exhibit prolonged half-lives due to increased lipophilicity but could face metabolic oxidation challenges.

- Unsubstituted pyrimidine derivatives (compound 3 ) lack the steric and electronic features necessary for high-affinity interactions, limiting their utility.

Biologische Aktivität

(4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with a pyridine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H13ClN4

- Molecular Weight : 236.701 g/mol

- CAS Number : 1240594-61-9

Biological Activity Overview

The biological activity of (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride has been explored in various studies. The compound exhibits significant activity against several biological targets, particularly in the context of cancer therapy and infectious diseases.

1. Anticancer Activity

Research indicates that pyrimidine derivatives, including (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride, can inhibit tumor cell proliferation. One study demonstrated that derivatives with similar structures effectively inhibited the growth of various cancer cell lines through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported that it possesses activity against certain bacterial strains, suggesting potential applications in treating bacterial infections . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The precise mechanisms by which (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair mechanisms.

- Receptor Modulation : Some studies suggest that this compound could interact with various receptors, including those involved in neurotransmission and cellular signaling pathways .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrimidine derivatives, including (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride. The results indicated a dose-dependent inhibition of cell growth in human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, (4-Methyl-6-(pyridin-2-YL)pyrimidin-2-YL)methanamine hydrochloride was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be between 15 to 25 µg/mL for effective strains. These findings support the potential use of this compound in treating bacterial infections resistant to conventional antibiotics .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.